

A Comprehensive Technical Review of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

Cat. No.: B022847

[Get Quote](#)

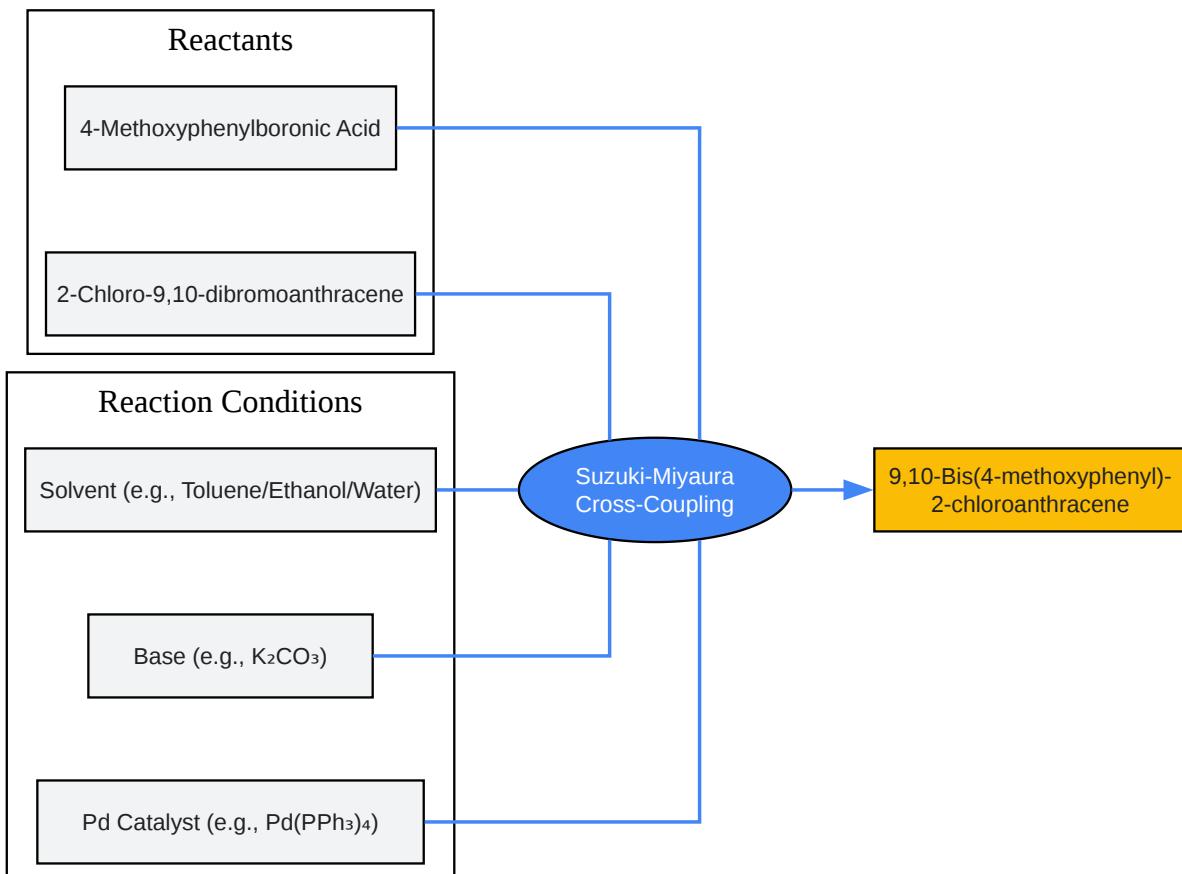
For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a substituted aromatic hydrocarbon belonging to the family of 9,10-diaryl-anthracenes. These compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electrochemical properties. The presence of the methoxyphenyl groups at the 9 and 10 positions and the chloro substituent at the 2 position of the anthracene core significantly influences its electronic structure and, consequently, its fluorescence and electrochemical behavior. This technical guide provides a comprehensive review of the available scientific literature on **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene**, focusing on its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene** is presented in the table below. This data has been compiled from various chemical databases and supplier information.


Property	Value	Source
Molecular Formula	C ₂₈ H ₂₁ ClO ₂	PubChem[1]
Molecular Weight	424.92 g/mol	PubChem[1]
Appearance	White crystalline powder	ChemBK
Melting Point	240-242 °C	ChemicalBook[2]
Solubility	Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride; insoluble in water.	ChemBK
CAS Number	110904-87-5	PubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and methods reported for analogous 9,10-diarylanthracene derivatives.

Postulated Synthetic Pathway

A plausible and commonly employed method for the synthesis of 9,10-diarylanthracenes is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the reaction of a dihaloanthracene with an appropriate arylboronic acid in the presence of a palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Postulated Suzuki-Miyaura cross-coupling reaction for the synthesis of **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene**.

Experimental Protocol (Hypothetical)

Based on general procedures for Suzuki-Miyaura reactions, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for this specific reaction.

- Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-9,10-dibromoanthracene (1 equivalent), 4-methoxyphenylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

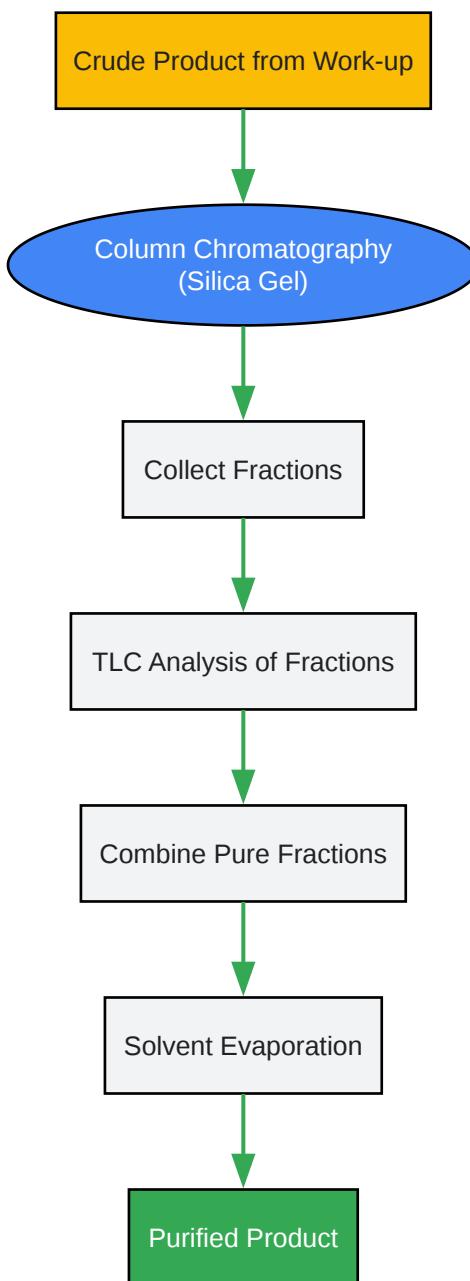
- Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as potassium carbonate (4 equivalents).
- Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
- Characterization: Characterize the purified product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Data

While the raw spectral data is not publicly available, the PubChem database indicates the existence of the following spectral information for **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene**:

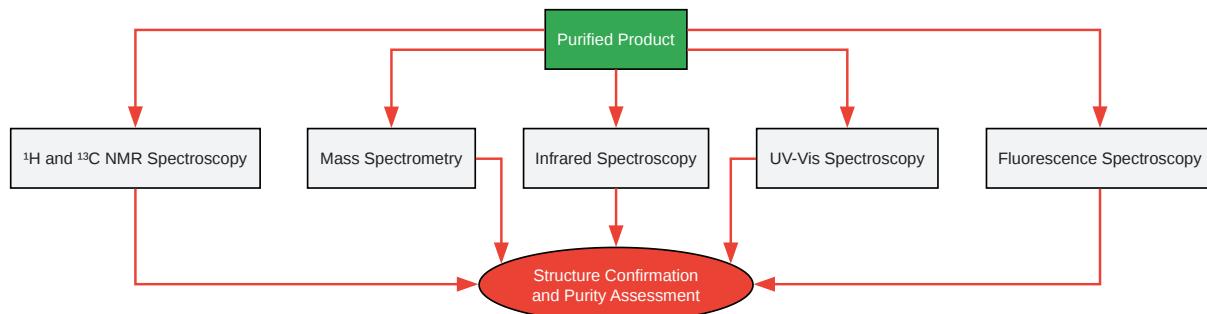
- ^1H NMR and ^{13}C NMR: Data available from Sigma-Aldrich.
- Mass Spectrometry (GC-MS): Data available from the NIST Mass Spectrometry Data Center. [3]
- IR Spectroscopy (ATR-IR): Data available from Aldrich.[3]

Researchers requiring this data should consult these sources directly.


Potential Applications

Based on the properties of related 9,10-disubstituted anthracene derivatives and information from chemical suppliers, **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene** has potential applications in the following areas:

- **Organic Electronics:** Its fluorescent properties make it a candidate for use as a blue-emitting material in organic light-emitting diodes (OLEDs).^[3] Anthracene derivatives are known for their high quantum yields and stability, which are crucial for OLED performance.
- **Fluorescent Probes and Dyes:** The compound is described as a blue fluorescent agent and could be utilized in applications requiring fluorescent labeling.^[2]
- **Chemiluminescence:** It is reported to be a high-brightness, high-efficiency chemiluminescent substance, primarily used in chemical cold light products.^[2]
- **Medicinal Chemistry:** Some sources suggest potential applications as an anticancer agent, although this requires further investigation.^[3]


Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization of a synthesized organic compound like **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of a synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the spectroscopic characterization of a novel compound.

Safety and Handling

According to available safety data, **9,10-Bis(4-methoxyphenyl)-2-chloroanthracene** is irritating to the eyes, respiratory system, and skin. It is therefore recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a fluorescent and chemiluminescent compound with potential applications in organic electronics and as a chemical probe. While its basic physicochemical properties are documented, a detailed, peer-reviewed experimental protocol for its synthesis and comprehensive photophysical and electrochemical characterization are not readily available in the public domain. The information provided in this guide serves as a summary of the current knowledge and a foundation for future research into this promising molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | C₂₈H₂₁ClO₂ | CID 634627 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022847#literature-review-of-9-10-bis-4-methoxyphenyl-2-chloroanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com